Arachidonic acid is primarily derived from dietary sources such as meat, eggs, and certain fish oils. It can also be synthesized endogenously from linoleic acid through a series of desaturation and elongation reactions. In terms of classification, it falls under the category of eicosanoids due to its 20-carbon chain length and four double bonds. Its systematic name is (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid with the molecular formula CHO and a molar mass of 304.47 g/mol .
The synthesis of 5,8,11,14-eicosatetraenoic acid occurs through several metabolic pathways. The primary pathway involves the conversion of linoleic acid into arachidonic acid via desaturation and elongation steps:
Additionally, arachidonic acid can be liberated from membrane phospholipids by the action of phospholipase A2 during cellular activation .
The molecular structure of 5,8,11,14-eicosatetraenoic acid features a long carbon chain with four cis double bonds located at the 5th, 8th, 11th, and 14th positions. This configuration gives it unique physical properties that influence its biological activity:
The presence of multiple double bonds contributes to its fluidity and reactivity in biological membranes.
5,8,11,14-Eicosatetraenoic acid participates in several important chemical reactions within the body:
The mechanism of action for 5,8,11,14-eicosatetraenoic acid primarily involves its conversion into eicosanoids that exert various physiological effects:
The physical and chemical properties of 5,8,11,14-eicosatetraenoic acid are significant for its biological functions:
These properties facilitate its incorporation into cellular membranes and its interactions with enzymes.
5,8,11,14-Eicosatetraenoic acid has numerous scientific applications:
Cytochrome P450 (CYP) enzymes catalyze the oxidation of arachidonic acid (5,8,11,14-Eicosatetraenoic acid) into bioactive hydroxyeicosatetraenoic acids (HETEs) through two primary pathways: ω-hydroxylation and ω-4 oxidation. The ω-hydroxylation pathway, mediated by CYP4A and CYP4F subfamilies, inserts oxygen at the terminal carbon (C20), producing 20-HETE—a potent vasoconstrictor that inhibits endothelial nitric oxide synthase (eNOS) and activates protein kinases [6] [8]. In contrast, ω-4 oxidation (e.g., CYP1B1, CYP2C, CYP2J) targets C16–C19 positions, yielding midchain HETEs like 16-, 17-, 18-, and 19-HETE [8] [10]. These reactions exhibit tissue-specific expression; for example, renal microsomes predominantly generate 20-HETE, while pulmonary tissues produce vasodilatory subterminal HETEs [6] [8].
Table 1: Key CYP Oxygenation Pathways of Arachidonic Acid
CYP Enzyme | Reaction Type | Primary Product | Biological Activity |
---|---|---|---|
CYP4A/F | ω-Hydroxylation | 20-HETE | Vasoconstriction, eNOS uncoupling |
CYP1B1 | ω-4 Oxidation | 16-/19-HETE | Cardiotoxicity (midchain); Cardioprotection (19-HETE) |
CYP2C/J | Epoxidation | EETs (e.g., 14,15-EET) | Vasodilation, anti-inflammatory |
The kinetics of these reactions are governed by substrate affinity, with CYP4 enzymes exhibiting low micromolar Km values (~5–10 µM) for arachidonic acid [8]. Notably, 20-HETE synthesis is inhibited by nitric oxide (NO), creating a feedback loop that regulates vascular tone [6].
Arachidonic acid (AA) is esterified into membrane phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and released by calcium-dependent cytosolic phospholipase A2 (cPLA2). This enzyme selectively hydrolyzes sn-2 acyl chains, preferring AA over other fatty acids due to its deep hydrophobic channel accommodating AA's 20-carbon chain [5] [8]. Activation requires phosphorylation at Ser505 by mitogen-activated protein kinases (MAPKs) and calcium influx (µM range), which translocates cPLA2 to nuclear and endoplasmic membranes [8].
Alternative pathways involve:
Table 2: Phospholipase A2 Isoforms in Arachidonic Acid Release
Isoform | Calcium Dependence | AA Specificity | Primary Role |
---|---|---|---|
cPLA2α | Yes (µM) | High | Initial agonist-induced AA release |
sPLA2 | Yes (mM) | Low | Inflammatory amplification |
iPLA2β | No | Moderate | Basal membrane remodeling |
Arachidonic acid biosynthesis from linoleic acid (LA, 18:2n-6) involves two key enzymatic steps: elongation (by ELOVL5) and desaturation (by Δ5- and Δ6-desaturases). The Δ6-desaturase (FADS2) converts LA to γ-linolenic acid (GLA, 18:3n-6), which is elongated to dihomo-γ-linolenic acid (DGLA, 20:3n-6). Δ5-desaturase (FADS1) then introduces a cis-double bond at C5–C6, forming AA [4] [8].
Rate-limiting factors:
Table 3: Enzymatic Parameters for Arachidonic Acid Precursor Conversion
Enzyme | Reaction | Km (µM) | Vmax (nmol/min/mg) |
---|---|---|---|
Δ6-Desaturase (FADS2) | LA → γ-Linolenic acid | 28.5 ± 3.2 | 2.3 ± 0.4 |
ELOVL5 | γ-Linolenic acid → DGLA | 15.1 ± 1.8 | 5.6 ± 0.9 |
Δ5-Desaturase (FADS1) | DGLA → AA | 9.4 ± 1.1 | 12.8 ± 2.3 |
CYP hydroxylation of AA exhibits enantioselective control, particularly at C16. CYP4F2 and CYP4A11 produce predominantly 16(R)-HETE (80–90% enantiomeric excess), whereas CYP1B1 generates racemic 16-HETE [7] [9]. This stereochemistry dictates biological activity:
Mechanistically, CYP4 enzymes orient AA with C16 proximal to the heme iron, favoring R-stereochemistry via a constrained substrate-binding pocket. Conversely, CYP1B1’s broader active site permits non-selective hydrogen abstraction [7]. Racemic 16-HETE also allosterically modulates CYP1B1, increasing its activity (150% activation at 10 µM) by enhancing heme iron reduction [7] [9].
Table 4: Biological Actions of 16-HETE Enantiomers
Enantiomer | Primary Synthesizing CYP | Biological Activity | Target Pathway |
---|---|---|---|
16(R)-HETE | CYP4F2, CYP4A11 | Anti-inflammatory, inhibits LTB4 synthesis | Neutrophil adhesion |
16(S)-HETE | CYP1B1 | Pro-angiogenic, activates VEGF | Endothelial cell proliferation |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7